3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
描述
属性
IUPAC Name |
3-[4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13-4-3-5-15(10-13)12-25-16-6-7-17-14(2)18(8-9-20(22)23)21(24)26-19(17)11-16/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRJQTBXKJVPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Methylbenzyl Group: The chromen-2-one intermediate is then subjected to alkylation with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate.
Oxidation and Functional Group Transformation: The resulting intermediate undergoes oxidation to introduce the oxo group at the 2-position, followed by esterification or other functional group transformations to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.
Substitution: The aromatic ring and other positions on the molecule can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
3-(4-Methyl-7-((4-methylbenzyl)oxy)-2-oxo-2H-chromen-3-yl)propanoic acid (CAS: 858757-02-5)
- Structural Difference : The benzyloxy group is substituted with a 4-methylbenzyl moiety instead of 3-methylbenzyl.
- However, molecular weight (MW) and solubility remain similar due to identical molecular formulas (C${21}$H${20}$O$_5$) .
3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid (CAS: 858750-45-5)
- Structural Difference : The benzyloxy group is replaced with an isoprenyl (2-methylprop-2-en-1-yl) ether .
- Key Data :
Analogues with Modified Acid Chains
2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
- Structural Difference: The propanoic acid chain is shortened to acetic acid.
- Key Data :
- Implications : Reduced chain length decreases hydrophilicity, which may impact solubility and membrane permeability.
Analogues with Substituent Variations on the Coumarin Core
2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
- Structural Differences: 8-methyl and 4-propyl groups replace the 4-methyl and 3-methylbenzyloxy substituents. The propanoic acid is linked via an ether bond at position 7.
- Key Data :
- Implications : The propyl group increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.
Comparative Data Table
Research Findings and Implications
- Substituent Position Matters : Isomerism in benzyloxy groups (e.g., 3-methyl vs. 4-methyl) can influence steric interactions and electronic effects, altering receptor binding or crystallization behavior .
- Acid Chain Length : Shorter chains (e.g., acetic acid) decrease hydrophilicity, which may limit solubility but enhance passive diffusion across membranes .
生物活性
3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This compound features a chromene core with a propanoate group and a methoxybenzyl moiety, which contribute to its unique chemical properties and potential therapeutic applications. Research has shown that chromene derivatives can interact with various biological targets, leading to significant pharmacological effects.
The molecular formula of this compound is , with a molecular weight of approximately 302.31 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Chromene Core | Contains a fused benzopyran structure |
| Propanoate Group | Enhances solubility and bioactivity |
| Methoxybenzyl Moiety | Increases lipophilicity and receptor binding |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating various cellular processes. Key mechanisms include:
- Enzyme Modulation : The compound may inhibit or enhance the activity of specific enzymes involved in metabolic pathways, influencing processes such as inflammation and apoptosis.
- Receptor Interaction : It can bind to cellular receptors, affecting signal transduction pathways that regulate cell proliferation and survival.
- Gene Expression : The compound may alter the expression of genes involved in critical biological functions, contributing to its therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antioxidant Activity
The compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases.
Anti-inflammatory Effects
Studies have shown that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property suggests its potential use in treating inflammatory conditions.
Anticancer Potential
Preliminary investigations indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies
- In Vitro Studies : Laboratory experiments using cell lines have shown that the compound effectively reduces cell viability in cancerous cells while sparing normal cells, indicating selective cytotoxicity.
- Animal Models : In vivo studies have demonstrated that administration of this compound significantly reduces tumor size in xenograft models, supporting its potential as an anticancer agent.
常见问题
Basic: What are the recommended synthetic routes for 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound’s synthesis can be adapted from multicomponent protocols for chromenyl propanoates. For example, a general procedure involves condensing 3-hydroxy-4H-chromen-4-one derivatives with propanoic acid precursors under acidic or basic catalysis. describes a method for methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates using a one-pot, three-component reaction (aldehyde, Meldrum’s acid, and 3-hydroxycoumarin). Optimization may involve:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Catalyst Screening: Lewis acids (e.g., ZnCl₂) or organocatalysts improve yield.
- Temperature Control: Reactions typically proceed at 80–100°C for 6–12 hours .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity .
Basic: How is the crystal structure of this compound resolved, and what software tools are validated for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: SHELXT (in SHELX suite) for phase determination via intrinsic phasing or Patterson methods .
- Refinement: SHELXL iteratively adjusts positional and thermal parameters, incorporating hydrogen atoms geometrically. Restraints may apply to disordered regions .
- Validation: Check R-factor convergence (<5%), residual electron density (±0.3 eÅ⁻³), and PLATON/CHECKCIF for geometric errors .
Advanced: How can researchers address discrepancies in NMR data between synthetic batches?
Methodological Answer:
Contradictions in ¹H/¹³C NMR signals (e.g., shifting peaks or split couplings) often arise from:
- Solvent Polarity Effects: Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may deshield protons .
- Tautomerism/Kinetic Traps: Heat samples to 50°C or use variable-temperature NMR to identify dynamic equilibria.
- Trace Impurities: Employ HPLC-MS (C18 column, acetonitrile/water gradient) to detect byproducts. Adjust recrystallization solvents (e.g., switch from ethanol to acetone) .
- Stereochemical Purity: Use chiral columns (e.g., Chiralpak AD-H) or NOESY to confirm configuration .
Advanced: What strategies are effective for evaluating the compound’s bioactivity in neurodegenerative disease models?
Methodological Answer:
highlights analogous propanoic acids inhibiting amyloid-β aggregation. Design experiments as follows:
- In Vitro Assays:
- In Vivo Models: Administer 80 mg/kg/day to transgenic Alzheimer’s mice (e.g., APP/PS1). Assess cognitive deficits via Morris water maze and brain Aβ plaques via immunohistochemistry .
- Mechanistic Studies: Surface plasmon resonance (SPR) to measure binding affinity to Aβ42 or tau proteins.
Advanced: How can researchers resolve low yields in the final coupling step of the chromene and propanoic acid moieties?
Methodological Answer:
Low yields (<40%) often stem from steric hindrance or poor leaving-group activation. Mitigation strategies:
- Coupling Reagents: Replace DCC/DMAP with EDCI/HOAt for milder conditions .
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes at 120°C .
- Protecting Groups: Temporarily protect the chromene’s 7-oxy group with tert-butyldimethylsilyl (TBS) to prevent side reactions .
- Post-Reaction Workup: Extract with NaHCO₃ to remove unreacted acid, then precipitate with cold ether.
Advanced: What analytical techniques differentiate this compound from its 4-methyl- or 7-methoxy-substituted analogs?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Compare exact masses (e.g., C₂₁H₁₈O₅ vs. C₂₀H₁₆O₅ for 4-methyl vs. 7-methoxy analogs) .
- FT-IR: Identify the carbonyl stretch (~1700 cm⁻¹ for chromen-2-one) and C-O-C vibrations (~1250 cm⁻¹ for benzyl ether) .
- X-ray Crystallography: Resolve substituent positions (e.g., 3-methylbenzyloxy vs. 4-methylbenzyloxy) via bond angles and torsions .
Advanced: How do solubility challenges impact pharmacological testing, and what formulation strategies are recommended?
Methodological Answer:
The compound’s low aqueous solubility (<1 mg/mL in PBS) necessitates:
- Prodrug Design: Synthesize methyl or ethyl esters to enhance lipophilicity, then hydrolyze in vivo .
- Nanoparticle Encapsulation: Use PLGA nanoparticles (150–200 nm diameter) for sustained release .
- Co-Solvent Systems: Prepare stock solutions in DMSO (1 mg/mL), then dilute to ≤0.1% DMSO in cell culture media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
